Methyl (4-methyl-2-nitrophenyl)carbamate
Overview
Description
Methyl (4-methyl-2-nitrophenyl)carbamate is an organic compound with the molecular formula C9H10N2O4 It is a derivative of carbamic acid and features a nitro group and a methyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl (4-methyl-2-nitrophenyl)carbamate can be synthesized through several methods. One common approach involves the reaction of 4-methyl-2-nitroaniline with methyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like tetrahydrofuran (THF) at room temperature. The general reaction scheme is as follows:
4-methyl-2-nitroaniline+methyl chloroformate→Methyl (4-methyl-2-nitrophenyl)carbamate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl (4-methyl-2-nitrophenyl)carbamate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The carbamate group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and methanol.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Various nucleophiles (e.g., amines, thiols)
Hydrolysis: Acidic or basic aqueous solutions
Major Products
Reduction: 4-methyl-2-aminophenylcarbamate
Substitution: Substituted carbamates depending on the nucleophile used
Hydrolysis: 4-methyl-2-nitroaniline and methanol
Scientific Research Applications
Methyl (4-methyl-2-nitrophenyl)carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl (4-methyl-2-nitrophenyl)carbamate involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The nitro group can also participate in redox reactions, influencing cellular pathways and signaling mechanisms.
Comparison with Similar Compounds
Similar Compounds
- Methyl (4-nitrophenyl)carbamate
- Methyl (4-methylphenyl)carbamate
- Methyl (2-nitrophenyl)carbamate
Uniqueness
Methyl (4-methyl-2-nitrophenyl)carbamate is unique due to the presence of both a nitro group and a methyl group on the phenyl ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to other carbamate derivatives. The specific positioning of these groups also influences the compound’s physical properties and its interactions with molecular targets.
Properties
IUPAC Name |
methyl N-(4-methyl-2-nitrophenyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c1-6-3-4-7(10-9(12)15-2)8(5-6)11(13)14/h3-5H,1-2H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVDQXXVABSAEGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)OC)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40951704 | |
Record name | Methyl hydrogen (4-methyl-2-nitrophenyl)carbonimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40951704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29111-73-7 | |
Record name | NSC171064 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171064 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl hydrogen (4-methyl-2-nitrophenyl)carbonimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40951704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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